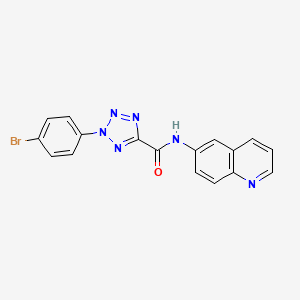![molecular formula C8H13N3O B2702549 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole CAS No. 2248405-00-5](/img/structure/B2702549.png)
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole, also known as A-438079, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This triazole derivative has been found to possess potent antagonistic effects on the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological and pathological processes.
Mecanismo De Acción
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is predominantly expressed in immune cells such as macrophages, microglia, and T cells. Upon activation, the P2X7 receptor mediates the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole blocks the activation of this receptor, thereby reducing the release of pro-inflammatory mediators and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole has been found to exhibit potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce neuropathic pain in animal models by blocking the activation of P2X7 receptors. 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole has also been found to exhibit neuroprotective effects by reducing the release of glutamate, a neurotransmitter that is involved in various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole is a highly selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. However, its potency and selectivity may vary depending on the experimental conditions, which may limit its use in certain applications. Additionally, its solubility and stability may pose challenges in certain experimental setups.
Direcciones Futuras
Future research on 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole could focus on its potential therapeutic applications in various disease conditions such as chronic pain, inflammation, and neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the mechanisms underlying its anti-inflammatory and neuroprotective effects. 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole could also be used as a tool to study the physiological and pathological roles of the P2X7 receptor in various cell types and disease models.
Métodos De Síntesis
The synthesis of 1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole involves the reaction of 2-bromo-2-methylpropionic acid with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting product is then treated with epichlorohydrin to yield the final compound.
Aplicaciones Científicas De Investigación
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole has been extensively studied for its potential therapeutic applications in various disease conditions such as chronic pain, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce neuropathic pain in animal models by blocking the activation of P2X7 receptors.
Propiedades
IUPAC Name |
1-[2-(2-methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(2,8(3)4-12-8)11-6-9-5-10-11/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKCHSSXGYUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(C)(C)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

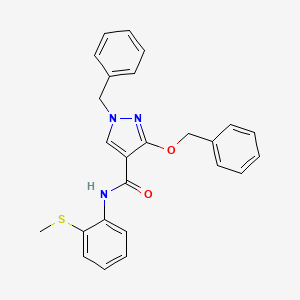
![N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702469.png)
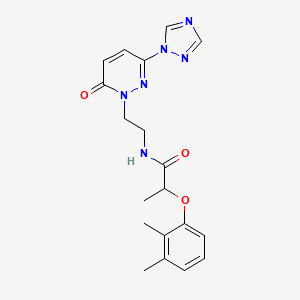
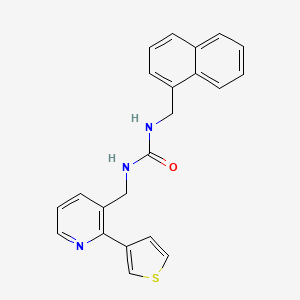
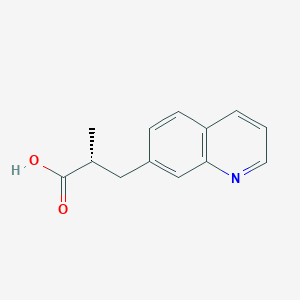
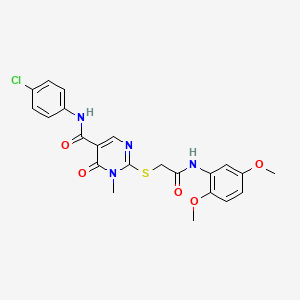

![3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2702478.png)
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2702479.png)
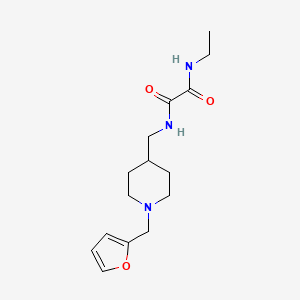
![N~5~-benzyl-4-methyl-2-(2-oxo-2-{[4-(trifluoromethyl)benzyl]amino}ethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2702483.png)
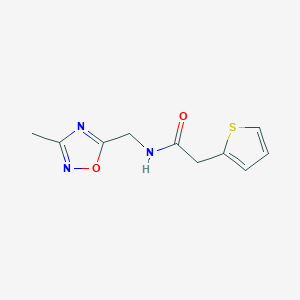
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2702487.png)
